1-(3-Bromo-4-hydroxyphenyl)butan-1-one
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Overview
Description
1-(3-Bromo-4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, along with a butanone moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(3-Bromo-4-hydroxyphenyl)butan-1-one can be achieved through several methods. One common synthetic route involves the bromination of 4-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction with butanoyl chloride . The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetone, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
1-(3-Bromo-4-hydroxyphenyl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.
Industry: It serves as an intermediate in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and bromine groups can form hydrogen bonds and halogen bonds with enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
1-(3-Bromo-4-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)butan-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-Bromo-4-methoxyphenyl)butan-1-one: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and applications.
1-(3-Chloro-4-hydroxyphenyl)butan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrO2 |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-9(12)7-4-5-10(13)8(11)6-7/h4-6,13H,2-3H2,1H3 |
InChI Key |
CTHJXQGMOMJGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)Br |
Origin of Product |
United States |
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